4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine
Overview
Description
4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that belongs to the class of oxadiazoles. It is characterized by the presence of a piperidine ring attached to a 1,3,4-oxadiazole ring with a tert-butyl group at the 5-position. This compound has a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as the dopamine transporter dat and the μ opioid receptor .
Mode of Action
Related compounds have been reported to act as selective inhibitors of their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those related to dopamine and opioid signaling .
Result of Action
Related compounds have been found to exhibit cytotoxic activity against various cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine . .
Preparation Methods
The synthesis of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of acyclic precursors. One common method is the cyclization of semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . The reaction conditions often require elevated temperatures and anhydrous environments to facilitate the formation of the oxadiazole ring.
Chemical Reactions Analysis
4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine can be compared with other oxadiazole derivatives such as:
1-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone: This compound has similar structural features but different functional groups, leading to distinct biological activities.
tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Another oxadiazole derivative with a thiophene ring, used in different research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-tert-butyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMWSQWFSICMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202449 | |
Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082828-64-5 | |
Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082828-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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